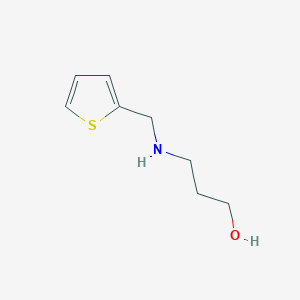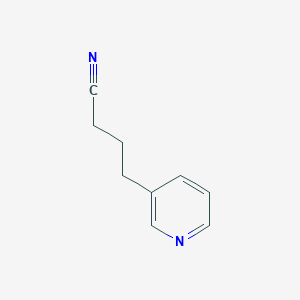
2-(Triethoxy-silyl)-ethylamine
Overview
Description
2-(Triethoxy-silyl)-ethylamine is an organosilane compound characterized by the presence of both an amino group and triethoxysilyl group. This dual functionality makes it a valuable compound in various applications, particularly in surface modification and as a coupling agent. The compound is known for its ability to form strong bonds with both organic and inorganic materials, enhancing adhesion and compatibility in composite materials.
Mechanism of Action
Target of Action
2-(Triethoxy-silyl)-ethylamine, also known as 3-Aminopropyltriethoxysilane (APTES), is a silane widely used to supply amino groups for further modifications on various materials . It is primarily used in the preparation of silica-based molecularly imprinted polymers (MIPs) for specific recognition of target molecules . The primary targets of APTES are the surfaces of these materials, where it forms a covalent bond and creates imprinted nanocavities for specific recognition of target molecules .
Mode of Action
APTES interacts with its targets through a process known as silanization, which is the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania . In the context of MIPs, APTES acts as a functional monomer to create imprinted nanocavities for specific recognition of target molecules .
Biochemical Pathways
It is known that aptes plays a crucial role in the sol-gel silica polymerization process . This process involves the transformation of a monomer into a polymer gel, which forms the structural matrix of the MIPs. The APTES-modified surfaces can then interact with target molecules through these imprinted nanocavities .
Pharmacokinetics
It is known that aptes is a liquid at room temperature with a boiling point of 217 °c . Its density is 0.95 g/cm3 at 20 °C , suggesting that it has relatively high bioavailability due to its ability to spread and cover surfaces effectively.
Result of Action
The result of APTES action is the creation of MIPs with ultra-high recognition capability . These MIPs can be used for specific recognition and removal of target molecules from a solution . For example, MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently .
Action Environment
The action of APTES is influenced by environmental factors such as temperature and pH. For instance, APTES has a pH of 11 in a 20 g/L solution in water at 20 °C , indicating that it is alkaline and may be more effective in a basic environment. Furthermore, APTES should be stored at a temperature between 2-30°C to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxy-silyl)-ethylamine typically involves the reaction of ethylene diamine with triethoxysilane. The process can be carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as platinum or palladium to facilitate the hydrosilylation reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The raw materials, ethylene diamine and triethoxysilane, are fed into the reactor along with the catalyst, and the reaction mixture is continuously stirred and heated. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Triethoxy-silyl)-ethylamine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong covalent bonds.
Amination: The amino group can participate in nucleophilic substitution reactions, forming bonds with electrophilic centers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to catalyze the reaction.
Condensation: Silanol groups or hydroxylated surfaces, typically under ambient or slightly elevated temperatures.
Amination: Electrophilic reagents such as alkyl halides or acyl chlorides, usually under mild conditions to prevent decomposition of the silane groups.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks or coatings on surfaces.
Amination: Formation of substituted amines or amides, depending on the electrophilic reagent used.
Scientific Research Applications
2-(Triethoxy-silyl)-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers, enhancing the mechanical properties of composite materials.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.
Medicine: Utilized in the development of biocompatible coatings for medical implants, improving their integration with biological tissues.
Industry: Applied in the production of adhesives, sealants, and coatings, where it enhances the durability and performance of the final products.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but with a different alkyl chain length, affecting its reactivity and applications.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains both amino and methoxysilyl groups, offering different hydrolysis and condensation properties.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, providing additional reactivity for cross-linking and polymerization reactions.
Uniqueness: 2-(Triethoxy-silyl)-ethylamine is unique due to its specific combination of an amino group and triethoxysilyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and compatibility between diverse materials.
Properties
IUPAC Name |
2-triethoxysilylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWUCEATHBXPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564385 | |
| Record name | 2-(Triethoxysilyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45074-31-5 | |
| Record name | 2-(Triethoxysilyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonacyclo[25.3.1.112,16.02,15.05,14.08,13.017,30.020,29.023,28]dotriaconta-1(31),2(15),3,5(14),6,8(13),9,11,16(32),17(30),18,20(29),21,23(28),24,26-hexadecaene](/img/structure/B1626591.png)


![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)

![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)








